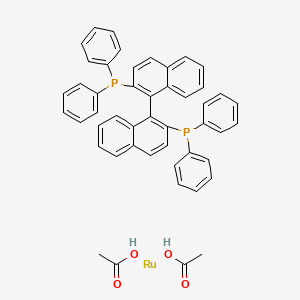

(R)-Ru(OAc)2(BINAP)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-Ru(OAc)2(BINAP) is a ruthenium-based complex that features the chiral ligand ®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP) and two acetate groups. This compound is widely recognized for its role in asymmetric catalysis, particularly in enantioselective hydrogenation reactions. The chiral nature of BINAP allows for the production of optically active compounds, making ®-Ru(OAc)2(BINAP) a valuable tool in organic synthesis and pharmaceutical development.

Wissenschaftliche Forschungsanwendungen

®-Ru(OAc)2(BINAP) has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of chiral molecules, which are important in the development of new drugs and materials.

Biology: The compound is employed in the study of enzyme mimetics and the development of biomimetic catalysts.

Medicine: It plays a role in the synthesis of active pharmaceutical ingredients (APIs) and the development of new therapeutic agents.

Industry: The complex is used in the production of fine chemicals, agrochemicals, and fragrances.

Wirkmechanismus

Target of Action

The primary target of ®-Ru(OAc)2(BINAP) is the B-H bond in organic compounds . The compound acts as a catalyst, facilitating the transformation of these bonds during chemical reactions .

Mode of Action

®-Ru(OAc)2(BINAP) interacts with its targets through a process known as oxidative addition . This process involves the formation of a complex with the target molecule, followed by the addition of an oxygen atom . The result is a change in the oxidation state of the target molecule, facilitating further chemical reactions .

Biochemical Pathways

The primary biochemical pathway affected by ®-Ru(OAc)2(BINAP) is the arylation or alkenylation of olefinic compounds . This pathway involves the construction of carbon-carbon bonds, which can be challenging to achieve without the aid of a catalyst . The action of ®-Ru(OAc)2(BINAP) on this pathway results in the formation of substituted olefins .

Result of Action

The action of ®-Ru(OAc)2(BINAP) results in the formation of substituted olefins . These are complex molecular structures that can be rapidly prepared and tolerate a wide range of functional groups . The formation of these structures is facilitated by the catalyst’s interaction with its target molecules .

Action Environment

The action of ®-Ru(OAc)2(BINAP) is influenced by several environmental factors. For instance, the reaction conditions, including temperature and the presence of base (bulky amines or inorganic salts), can affect the compound’s action . Additionally, the presence of certain functional groups in the target molecules can also influence the compound’s efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ru(OAc)2(BINAP) typically involves the reaction of ruthenium(II) acetate with ®-BINAP. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the complex. The general reaction can be represented as follows:

[ \text{Ru(OAc)}_2 + \text{®-BINAP} \rightarrow \text{®-Ru(OAc)}_2(\text{BINAP}) ]

Industrial Production Methods

Industrial production of ®-Ru(OAc)2(BINAP) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-Ru(OAc)2(BINAP) is primarily involved in catalytic reactions, including:

Hydrogenation: The compound acts as a catalyst in the hydrogenation of alkenes, ketones, and imines, leading to the formation of chiral products.

Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones.

Substitution: The complex can facilitate substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Common Reagents and Conditions

Hydrogenation: Hydrogen gas (H2) is used as the reducing agent, and the reaction is typically carried out under high pressure and moderate temperature.

Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).

Substitution: Reagents such as organohalides and organometallic compounds are used, often in the presence of a base.

Major Products

The major products formed from these reactions are typically chiral compounds, which are valuable in the synthesis of pharmaceuticals and fine chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-Ru(OAc)2(BINAP): The enantiomer of ®-Ru(OAc)2(BINAP), which has similar catalytic properties but produces the opposite enantiomer of the product.

Pd(OAc)2(BINAP): A palladium-based complex with similar applications in asymmetric catalysis.

Rh(OAc)2(BINAP): A rhodium-based complex used in similar catalytic reactions.

Uniqueness

®-Ru(OAc)2(BINAP) is unique due to its high enantioselectivity and efficiency in catalyzing a wide range of reactions. The chiral BINAP ligand provides excellent control over the stereochemistry of the products, making it a valuable tool in the synthesis of complex chiral molecules.

Biologische Aktivität

(R)-Ru(OAc)₂(BINAP) is a ruthenium-based complex that has garnered interest in the field of asymmetric catalysis, particularly for its biological activity and potential applications in pharmaceuticals. This article explores the compound's biological properties, catalytic efficiency, and its implications in drug synthesis, supported by empirical data and case studies.

Chemical Structure and Properties

(R)-Ru(OAc)₂(BINAP) is characterized by its structure, consisting of a ruthenium(II) center coordinated to two acetate ligands and the bidentate ligand BINAP (2,2'-bis(diarylphosphino)-1,1'-binaphthyl). The molecular formula is C₄₈H₃₈O₄P₂Ru, with a molecular weight of 841.83 g/mol .

Asymmetric Hydrogenation

(R)-Ru(OAc)₂(BINAP) has been primarily studied for its role as a catalyst in asymmetric hydrogenation reactions. This complex exhibits high enantioselectivity and efficiency in converting prochiral substrates into optically active products. For instance, it has been reported to achieve yields of up to 100% with enantiomeric excess (ee) values exceeding 99% in various reactions involving bicyclic substrates .

Table 1: Summary of Catalytic Performance

| Substrate Type | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Bicyclic substrates | H₂, 100 atm, 50 h | 100 | 98 |

| α,β-Unsaturated carboxylic acids | H₂, 40 atm, 20 h | 95-100 | >99 |

| Ketones | H₂, 90 bar | 95-100 | 94-97 |

Synthesis of Pharmaceutical Intermediates

The biological activity of (R)-Ru(OAc)₂(BINAP) extends to its application in the synthesis of key pharmaceutical intermediates. Notably, it has been utilized in the production of compounds such as carbapenems and levofloxacin—important antibiotics—demonstrating its utility in medicinal chemistry .

Case Study: Levofloxacin Synthesis

In a study focusing on the synthesis of levofloxacin, (R)-Ru(OAc)₂(BINAP) was employed to hydrogenate specific precursors. The resulting product exhibited high enantioselectivity, which is crucial for the efficacy of the final antibiotic compound. The reaction conditions optimized for this transformation included specific solvent systems and temperature controls that enhanced yield and selectivity .

Mechanistic Insights

The mechanism by which (R)-Ru(OAc)₂(BINAP) operates involves the coordination of substrates to the ruthenium center followed by hydrogenation. The BINAP ligand plays a critical role in facilitating chiral induction during the catalytic process. Studies have shown that variations in ligand structure can significantly affect both catalytic performance and selectivity .

Eigenschaften

CAS-Nummer |

325146-81-4 |

|---|---|

Molekularformel |

C48H40O4P2Ru+2 |

Molekulargewicht |

843.8 g/mol |

IUPAC-Name |

[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;ruthenium(2+);diacetate |

InChI |

InChI=1S/C44H32P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-32H;2*1H3,(H,3,4);/q;;;+2 |

InChI-Schlüssel |

NMLZYEWNUCRSRJ-UHFFFAOYSA-N |

SMILES |

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |

Kanonische SMILES |

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2] |

Piktogramme |

Flammable; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.